molecular formula C17H24N2O4 B3071830 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 1014404-84-2

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B3071830
CAS RN: 1014404-84-2
M. Wt: 320.4 g/mol
InChI Key: BROBLMZLNSWKNT-ZVDSWSACSA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

Researchers have developed non-iterative asymmetric synthesis techniques for polyketide spiroketals, highlighting the compound's role in synthesizing complex chemical structures with high stereo- and enantioselectivity. These methods are significant for creating compounds with specific configurations, useful in material science and drug synthesis. For example, Meilert, Pettit, and Vogel (2004) demonstrated the conversion of methylenebis[furan] to various spiroketals, indicating the compound's utility in generating structures with potential biological activities, albeit focusing on cytotoxicity against cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Optical Properties and Absolute Configuration

The determination of conformation, optical properties, and absolute configurations of chiral molecules, including dioxolane and dioxol derivatives, showcases the compound's relevance in studying the stereochemical characteristics of organic molecules. Ivanova and Spiteller (2011) explored these aspects through experimental and theoretical studies, providing insights into the design and functionalization of nucleosides for drug discovery (Ivanova & Spiteller, 2011).

Corrosion Inhibition

On the material science front, derivatives of the compound have been investigated as corrosion inhibitors for metals, demonstrating the versatility of its chemical framework. Koulou et al. (2020) investigated the adsorption behavior and efficiency of epoxy glucose derivatives, showcasing the compound's potential in protecting industrial materials (Koulou et al., 2020).

Synthesis of New Epoxy Glucose Derivatives

The synthesis and investigation of new epoxy glucose derivatives highlight the compound's application in creating materials with specific properties, such as corrosion inhibition for mild steel. This synthesis approach reflects the compound's utility in addressing practical challenges in industrial applications, further emphasizing its significance beyond pharmaceutical contexts (Koulou et al., 2020).

properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2S)-2-pyridin-2-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-5-7-12(19)11-6-3-4-8-18-11/h3-4,6,8,12-16,20H,5,7,9-10H2,1-2H3/t12-,13+,14-,15+,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROBLMZLNSWKNT-ZVDSWSACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=N4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@H]3C4=CC=CC=N4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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